

An In-depth Technical Guide to 3,5-Dihydroxyadamantan-1-yl Methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dihydroxyadamantan-1-yl methacrylate

Cat. No.: B15555568

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **3,5-Dihydroxyadamantan-1-yl methacrylate** (DHAMA) presents a unique monomer for the synthesis of advanced polymers with applications in photolithography, dental composites, and notably, as a promising component in drug delivery systems and tissue engineering scaffolds. Its rigid adamantane core, combined with the reactive hydroxyl and methacrylate groups, offers a versatile platform for creating materials with enhanced thermal stability, mechanical strength, and biocompatibility.

Core Properties of 3,5-Dihydroxyadamantan-1-yl Methacrylate

3,5-Dihydroxyadamantan-1-yl methacrylate is a derivative of adamantane, a cage-like hydrocarbon known for its rigidity and thermal stability. The presence of two hydroxyl groups and a polymerizable methacrylate group makes it a valuable building block in polymer chemistry.^[1]

Physicochemical Properties

The distinct structure of DHAMA imparts a unique set of physical and chemical properties. A summary of its key quantitative data is presented below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₀ O ₄	[1][2]
Molecular Weight	252.31 g/mol	[1][2]
IUPAC Name	(3,5-dihydroxy-1-adamantyl) 2-methylprop-2-enoate	[1]
CAS Number	115522-15-1	[2][3]
Appearance	White to almost white powder or crystal	[4][5]
Melting Point	89.0 to 93.0 °C	[4]

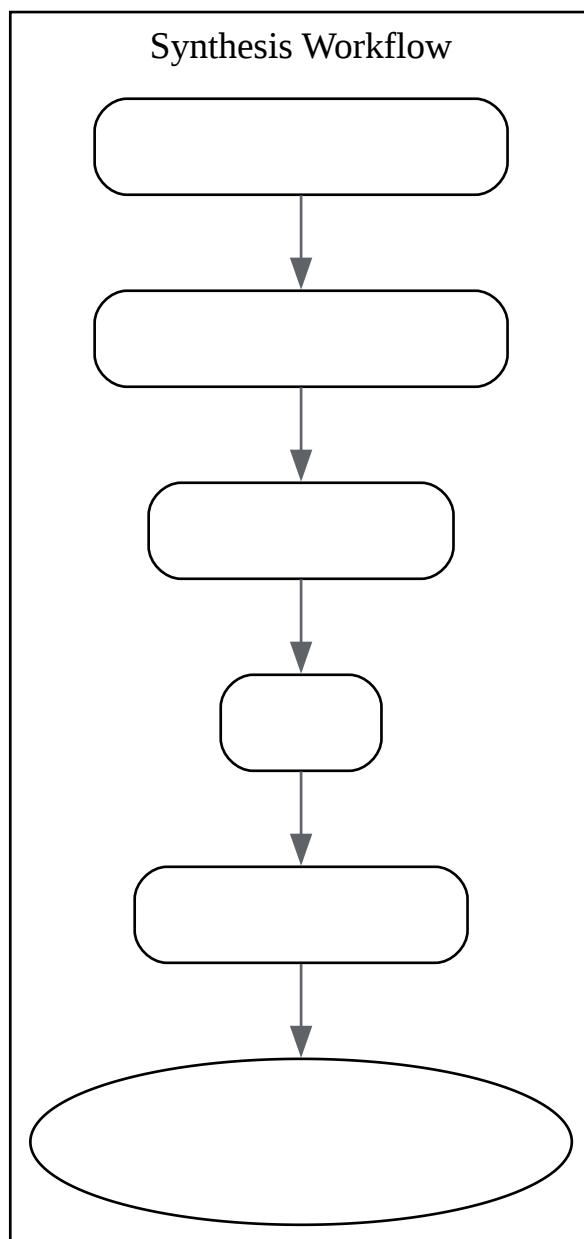
Spectroscopic Data

Structural confirmation of DHAMA is typically achieved through spectroscopic methods.

Technique	Key Peaks/Shifts	Reference
FT-IR (cm ⁻¹)	3400–3500 (O-H stretch), 1720 (C=O stretch), 1635 (C=C methacrylate)	[1]
¹ H NMR (CDCl ₃ , δ ppm)	6.1 (s, 1H, CH ₂ =C), 5.6 (s, 1H, CH ₂ =C), 4.3 (s, 2H, OCH ₂), 1.9 (s, 3H, CH ₃)	[1]

Synthesis and Experimental Protocols

The synthesis of **3,5-Dihydroxyadamantan-1-yl methacrylate** can be achieved through several methods, with the most common being dehydration-condensation and carbodiimide-mediated esterification.[1]


Dehydration-Condensation with Methacrylic Acid

This widely reported method involves the reaction of 3,5-dihydroxyadamantane (DHA) with methacrylic acid (MAA) using an acid catalyst.[1]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,3,5-adamantanetriol in toluene.[6]
- Reagent Addition: Add methacrylic acid to the solution, followed by a catalytic amount of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.[1][6] A polymerization inhibitor may also be added to prevent the polymerization of methacrylic acid.[6]
- Reaction: Heat the mixture to reflux, and continue the reaction for 6-24 hours while azeotropically removing the water produced during the reaction.[1][6]
- Neutralization: After cooling the reaction mixture to room temperature, neutralize the remaining acid catalyst and unreacted methacrylic acid by washing with an aqueous solution of sodium bicarbonate or sodium hydroxide.[1][6]
- Extraction and Purification: Extract the aqueous phase to recover the product. The organic phase containing the product can be further purified by column chromatography to yield pure **3,5-Dihydroxyadamantan-1-yl methacrylate**.[1][6]

A generalized workflow for this synthesis is depicted below.

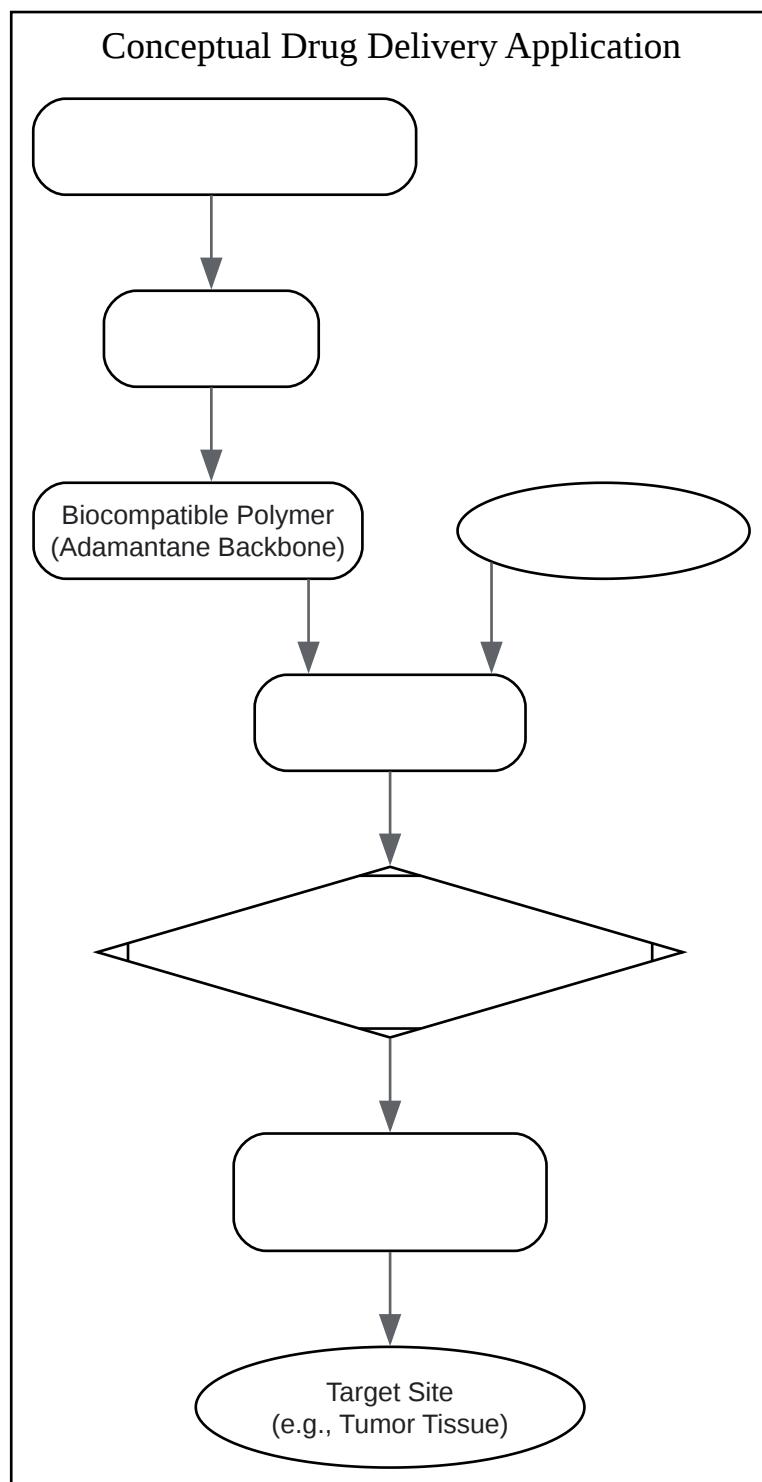
[Click to download full resolution via product page](#)

Synthesis of DHAMA via Dehydration-Condensation.

Carbodiimide-Mediated Esterification

This method offers a milder alternative to acid-catalyzed esterification, making it suitable for substrates with acid-sensitive functional groups.[\[1\]](#)

Experimental Protocol:


- Activation of Methacrylic Acid: In a flask, dissolve methacrylic acid in an anhydrous solvent such as dimethylformamide (DMF). Add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the methacrylic acid.
- Esterification: Add 3,5-dihydroxyadamantane to the reaction mixture. The hydroxyl groups of the adamantane derivative will react with the activated methacrylic acid.
- Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 0-20°C, and stir for 12-48 hours.[\[1\]](#)
- Workup and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct, which is insoluble, is removed by filtration. The filtrate is then subjected to further purification steps, such as extraction and column chromatography, to isolate the pure product.[\[1\]](#)

Applications in Drug Delivery and Biomedicine

The unique properties of DHAMA, such as its biocompatibility and the presence of functional groups for further modification, make it a valuable monomer for biomedical applications.[\[1\]](#) Polymers derived from DHAMA are being explored for their potential in controlled drug release and as scaffolds in tissue engineering.[\[1\]](#)

The adamantane core contributes to the formation of stable, rigid polymer structures that can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[\[1\]](#) The hydroxyl groups provide sites for further functionalization, allowing for the attachment of targeting ligands or other bioactive molecules.

The role of DHAMA in a polymer-based drug delivery system is conceptually illustrated in the following diagram.

[Click to download full resolution via product page](#)

Role of DHAMA in a Polymer-Based Drug Delivery System.

Biocompatibility and Cytotoxicity

Adamantane-based polymers have been noted for their biocompatibility.^[7] While specific cytotoxicity data for polymers solely composed of DHAMA is not readily available in the reviewed literature, related studies on adamantane-containing polymers suggest low toxicity. For instance, amphiphilic star-shaped polymers with an adamantane core have shown good biocompatibility.^[8] Further research is needed to establish a detailed toxicological profile of DHAMA-based polymers for specific drug delivery applications.

Chemical Reactivity and Further Modifications

The chemical versatility of **3,5-Dihydroxyadamantan-1-yl methacrylate** allows for a range of post-polymerization modifications or for its use as a multifunctional monomer.

- Oxidation: The hydroxyl groups can be oxidized to form ketone or carboxylic acid functionalities.^[1]
- Reduction: The ester group of the methacrylate moiety can be reduced to an alcohol.^[1]
- Substitution: The hydroxyl groups can be replaced with other functional groups through nucleophilic substitution reactions.^[1]

These reactions open up possibilities for creating a diverse library of polymers with tailored properties for specific applications.

Conclusion

3,5-Dihydroxyadamantan-1-yl methacrylate is a highly versatile and valuable monomer for the development of advanced materials. Its unique combination of a rigid adamantane core and reactive functional groups provides a solid foundation for the synthesis of polymers with enhanced physical, chemical, and biological properties. For researchers in drug delivery and biomaterials science, DHAMA offers a promising platform for the design of novel therapeutic systems and tissue engineering constructs. Further exploration of its polymerization characteristics and the biological performance of the resulting polymers will undoubtedly unlock its full potential in these cutting-edge fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dihydroxyadamantan-1-yl Methacrylate | Benchchem [benchchem.com]
- 2. chemexpress.com [chemexpress.com]
- 3. 115522-15-1 | MFCD00200959 | 3,5-Dihydroxy-1-adamantyl methacrylate [aaronchem.com]
- 4. 3-Hydroxy-1-adamantyl methacrylate [chembk.com]
- 5. 3-Hydroxy-1-methacryloyloxyadamantane 115372-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. JP2007015962A - Method for producing 3,5-dihydroxy-1-adamantyl acrylates - Google Patents [patents.google.com]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dihydroxyadamantan-1-yl Methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555568#properties-of-3-5-dihydroxyadamantan-1-yl-methacrylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com